4-Chloro-2-fluoronicotinaldehyde

Overview

Description

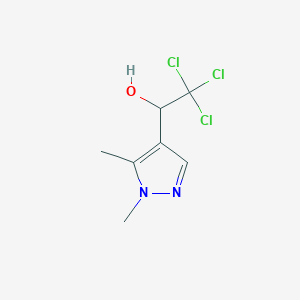

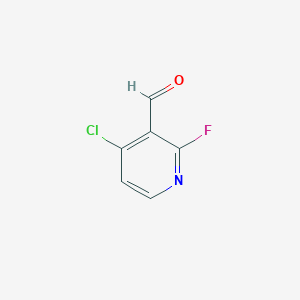

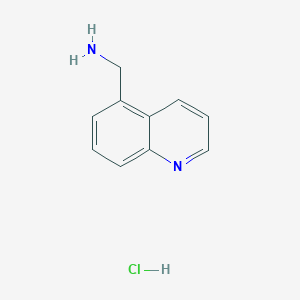

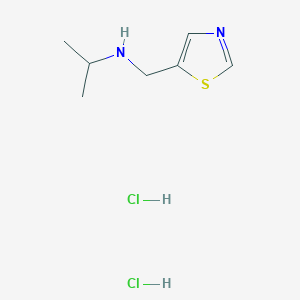

4-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has a molecular weight of 159.55 .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoronicotinaldehyde is 1S/C6H3ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H . The key for this InChI code is SKOHTQAJLZPNET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Chloro-2-fluoronicotinaldehyde is a solid or liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

1. Analytical Chemistry Applications

The derivative of 4-Chloro-2-fluoronicotinaldehyde, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been used in pre-column derivatization for HPLC separation of chlorophenols. This compound reacts with 2- and 4-chlorophenols to produce fluorescent ethers, facilitating their detection in pharmaceutical formulations (Gatti et al., 1997).

2. Chemical Synthesis

4-Chloro-2-fluoronicotinaldehyde and its analogs have been employed in the synthesis of various fluorobenzaldehyde derivatives, demonstrating their utility in chemical synthesis (Yoshida & Kimura, 1988).

3. Structural and Vibrational Studies

In the field of molecular structure analysis, 4-Chloro-2-fluoronicotinaldehyde has been a subject of study. Its structure has been characterized using techniques like X-ray diffraction, FT-IR, and Raman, contributing to understanding the effects of fluorine on conformational isomerism (Parlak et al., 2014).

4. Enzymatic Reduction Studies

Enzymatic reduction processes involving compounds related to 4-Chloro-2-fluoronicotinaldehyde have been researched. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by E. coli cells expressing specific genes has been studied, which is relevant for practical synthesis applications (Kataoka et al., 1999).

5. Applications in Organic Chemistry

This compound and its derivatives have been used in catalyzed hydration processes, contributing to the synthesis of alpha-chloro and alpha-fluoro carboxylic acids, showcasing its relevance in organic chemistry (Vora & Rovis, 2010).

Safety and Hazards

The safety information for 4-Chloro-2-fluoronicotinaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

As an aldehyde, it can potentially interact with various biological molecules, such as proteins and nucleic acids, through its reactive carbonyl group .

Mode of Action

The mode of action of 4-Chloro-2-fluoronicotinaldehyde involves its interaction with its targets. As an aldehyde, it can undergo nucleophilic addition reactions with amines to form imines or with alcohols to form hemiacetals . The fluorine atom in the molecule can also participate in hydrogen bonding, influencing its interactions with biological targets .

Biochemical Pathways

Aldehydes in general can participate in various biochemical reactions, including the formation of schiff bases and michael additions . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The compound’s molecular weight (15955 g/mol) and its polar nature (due to the presence of a carbonyl group and halogen atoms) suggest that it could be well-absorbed and distributed in the body .

Result of Action

As an aldehyde, it can potentially cause protein modification and dna damage, which can lead to various cellular effects .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoronicotinaldehyde can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the environment . Moreover, its stability can be influenced by temperature and light exposure .

properties

IUPAC Name |

4-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHTQAJLZPNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704600 | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoronicotinaldehyde | |

CAS RN |

1232432-20-0 | |

| Record name | 4-Chloro-2-fluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)

![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)